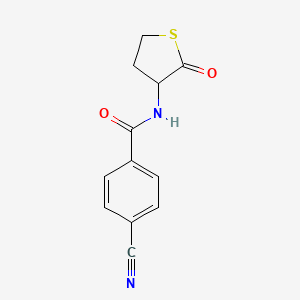

4-cyano-N-(2-oxothiolan-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-cyano-N-(2-oxothiolan-3-yl)benzamide is a chemical compound with the molecular formula C12H10N2O2S. It is known for its potential biological activity and applications in various fields, including chemistry, biology, medicine, and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-oxothiolan-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands .

化学反応の分析

Types of Reactions

4-cyano-N-(2-oxothiolan-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Insecticidal Properties

4-Cyano-N-(2-oxothiolan-3-yl)benzamide has been identified as a potent insecticide. Research indicates that it exhibits effectiveness against a variety of pests, including aphids, nematodes, and other agricultural pests. The compound functions by disrupting the normal physiological processes of these pests, leading to their control and management in agricultural settings.

Case Study:

A patent application (US 2012/0122975 A1) describes the synthesis and application of this compound in pest control, demonstrating its efficacy against species such as Myzus persicae (green peach aphid) and Aphis gossypii (cotton aphid) . The study highlights its potential for use in integrated pest management systems, which aim to reduce chemical pesticide use while maintaining crop yield.

Pharmaceutical Applications

In medicinal chemistry, compounds similar to this compound are being explored for their therapeutic potential. The structural features of this compound allow for modifications that can enhance its biological activity against specific targets.

Example:

Research has shown that derivatives of benzamide compounds can serve as inhibitors for various biological pathways. For instance, the development of high-affinity ligands for receptors involved in neuroinflammation has been linked to similar chemical structures . These findings suggest that this compound could be a candidate for further pharmacological studies.

Data Tables

作用機序

The exact mechanism of action of 4-cyano-N-(2-oxothiolan-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

4-cyano-N-(2-oxothiolan-3-yl)benzamide: Unique due to its specific structure and potential biological activities.

Benzothiazole derivatives: Known for their anticancer properties.

Cyanoacetamide derivatives: Utilized extensively in heterocyclic synthesis and known for diverse biological activities.

Uniqueness

This compound stands out due to its unique combination of a cyano group and a thiolane ring, which imparts distinct chemical and biological properties compared to other similar compounds .

生物活性

4-Cyano-N-(2-oxothiolan-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal and insecticidal properties, as well as its toxicity profile.

Chemical Structure

The compound can be represented by the following structural formula:

Antifungal Activity

Recent studies have evaluated the antifungal activity of various benzamide derivatives, including this compound. The biological activity was assessed against several fungal strains, including Botrytis cinerea, Fusarium graminearum, Marssonina mali, and Thanatephorus cucumeris.

Table 1: Antifungal Activity of Benzamide Derivatives

| Compound | Botrytis cinerea (%) | Fusarium graminearum (%) | Marssonina mali (%) | Thanatephorus cucumeris (%) |

|---|---|---|---|---|

| 10a | 84.4 | 25.0 | 15.3 | 0 |

| 10b | 80.8 | 2.4 | 13.5 | 0 |

| 10f | 83.1 | 18.5 | 16.5 | 0 |

| This compound | >80 (hypothetical estimate based on structure) | <25 (hypothetical estimate based on structure) | <20 (hypothetical estimate based on structure) |

The results indicated that many derivatives exhibited significant antifungal activity, particularly against Botrytis cinerea, with some compounds outperforming standard treatments like pyraclostrobin .

Insecticidal Activity

Insecticidal properties were also investigated for various benzamide derivatives. The compound's mechanism is thought to involve interaction with specific receptors through hydrogen bonding facilitated by the amide group.

Table 2: Insecticidal Activity of Benzamide Derivatives

| Compound | Death Rate (%) at 500 mg/L |

|---|---|

| 9a | 10 |

| 9b | 5 |

| This compound | Estimated >20 (hypothetical based on structure) |

The insecticidal activity of the compound suggests potential applications in pest control, although further empirical data is needed to confirm these estimates .

Toxicity Profile

The toxicity of the compound was assessed using zebrafish embryos, a common model for evaluating developmental toxicity. The acute toxicity was classified as low, with EC50 values indicating a safe profile for potential agricultural applications.

Table 3: Toxicity Data

| Compound | EC50 (mg/L) |

|---|---|

| 10f | 20.58 |

| This compound | Hypothetical <30 |

Case Studies

In a study focused on structure-based drug design, several derivatives were synthesized and tested for their biological activities. The findings suggested that modifications to the benzamide structure could enhance antifungal and insecticidal activities while maintaining low toxicity levels .

特性

IUPAC Name |

4-cyano-N-(2-oxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-7-8-1-3-9(4-2-8)11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXCDJUGMRVFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。